molecular formula C8H8ClFN2O2 B3346931 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide CAS No. 1256834-71-5

5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide

Cat. No. B3346931
CAS RN: 1256834-71-5
M. Wt: 218.61 g/mol
InChI Key: BOJJRHJDXGSMHN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide is a chemical compound . It is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in various databases .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide is used in the synthesis of various chemically active compounds. For instance, an efficient synthesis involving this compound as a key precursor was described for the production of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This highlights its significance in creating complex molecules with potential applications in neuroscience and pharmacology.

Radiochemistry and Imaging

  • It is also instrumental in radiochemistry, as seen in the synthesis of radioligands for imaging receptors. For example, the synthesis of a complex compound for positron emission tomography (PET) imaging utilized a similar fluoropyridine derivative, indicating the role of such compounds in advanced medical imaging technologies (Ravert, Zhang, Horti, & Dannals, 2006).

Potential in Herbicidal Activities

  • Research has also explored the use of fluoropyridine derivatives in agriculture, specifically in herbicides. A study synthesized a series of compounds with a fluoropyridyl component, demonstrating effective herbicidal activities against a range of plants, indicating potential applications in controlling unwanted vegetation (Liu et al., 2005).

Application in Organic Synthesis

  • Fluoropyridine derivatives are used in the organic synthesis of various compounds. Their reactivity and structural properties make them suitable for creating a wide range of chemical products, as evident in several studies that explore their use in synthesizing different organic compounds with potential pharmaceutical applications (Ghelfi et al., 2003).

properties

IUPAC Name

5-chloro-2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJJRHJDXGSMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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